molecular formula C19H31N5O3+2 B039536 (N'-Methyl,N'-4-diazonium phenyl)(N-6-hexanoic acid, 2-(trimethylammonium)ethyl ester)urea CAS No. 123252-20-0

(N'-Methyl,N'-4-diazonium phenyl)(N-6-hexanoic acid, 2-(trimethylammonium)ethyl ester)urea

Cat. No. B039536
M. Wt: 377.5 g/mol
InChI Key: MSRHGWSPZIPXHE-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(N'-Methyl,N'-4-diazonium phenyl)(N-6-hexanoic acid, 2-(trimethylammonium)ethyl ester)urea, commonly known as MDPEU, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. In

Mechanism Of Action

The mechanism of action of MDPEU is not fully understood. However, studies have shown that it can interact with cellular membranes and induce changes in membrane fluidity, which can lead to the disruption of cellular processes. MDPEU has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.

Biochemical And Physiological Effects

MDPEU has been shown to have minimal toxicity and is well-tolerated by cells and tissues. Studies have shown that it does not induce significant changes in cellular morphology or function, indicating that it is a safe and effective compound for scientific research applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of using MDPEU in lab experiments is its versatility. It can be used in a variety of applications, including drug delivery, bioimaging, and cancer therapy. Additionally, it has minimal toxicity and is well-tolerated by cells and tissues. However, one of the limitations of using MDPEU is its cost. It is a relatively expensive compound, which can limit its use in certain scientific research applications.

Future Directions

There are many potential future directions for the study of MDPEU. One area of research could focus on optimizing the synthesis method to increase the yield and reduce the cost of the compound. Additionally, further studies could investigate the mechanism of action of MDPEU and its potential applications in other scientific fields, such as neuroscience and immunology. Finally, research could focus on developing new derivatives of MDPEU with improved properties and potential applications.

Synthesis Methods

MDPEU can be synthesized through a simple and efficient method. The synthesis involves the reaction of N-methyl-N-phenyldiazonium tetrafluoroborate with hexanoic acid, followed by the addition of 2-(trimethylammonium)ethyl ester and urea. The reaction results in the formation of MDPEU as a white crystalline powder.

Scientific Research Applications

MDPEU has been extensively studied for its potential applications in various scientific fields. It has shown promising results in the areas of drug delivery, bioimaging, and cancer therapy. MDPEU can be used as a carrier for targeted drug delivery, allowing for the efficient delivery of drugs to specific cells or tissues. It can also be used as a fluorescent probe for bioimaging, allowing for the visualization of biological processes in real-time. Additionally, MDPEU has shown potential as a cancer therapy agent due to its ability to induce apoptosis in cancer cells.

properties

CAS RN

123252-20-0

Product Name

(N'-Methyl,N'-4-diazonium phenyl)(N-6-hexanoic acid, 2-(trimethylammonium)ethyl ester)urea

Molecular Formula

C19H31N5O3+2

Molecular Weight

377.5 g/mol

IUPAC Name

2-[6-[[(4-diazoniophenyl)-methylcarbamoyl]amino]hexanoyloxy]ethyl-trimethylazanium

InChI

InChI=1S/C19H30N5O3/c1-23(17-11-9-16(22-20)10-12-17)19(26)21-13-7-5-6-8-18(25)27-15-14-24(2,3)4/h9-12H,5-8,13-15H2,1-4H3/q+1/p+1

InChI Key

MSRHGWSPZIPXHE-UHFFFAOYSA-O

SMILES

CN(C1=CC=C(C=C1)[N+]#N)C(=O)NCCCCCC(=O)OCC[N+](C)(C)C

Canonical SMILES

CN(C1=CC=C(C=C1)[N+]#N)C(=O)NCCCCCC(=O)OCC[N+](C)(C)C

Other CAS RN

123252-20-0

synonyms

(N'-methyl,N'-4-diazonium phenyl)(N-6-hexanoic acid, 2-(trimethylammonium)ethyl ester)urea
AC5 bromide

Origin of Product

United States

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